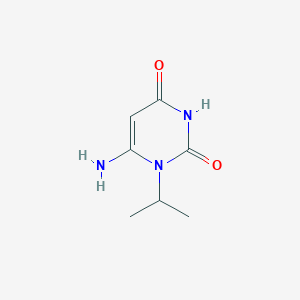
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione, also known as AIP, is a heterocyclic organic compound that has gained significant attention in scientific research. AIP is a pyrimidinedione derivative that has been synthesized using various methods. The compound has been studied for its potential applications in the field of medicinal chemistry due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism.
Effets Biochimiques Et Physiologiques
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has also been shown to exhibit anti-inflammatory effects and to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity. However, 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione research include the development of 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione-based drugs and the study of its effects on metabolic pathways.
Méthodes De Synthèse
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione can be synthesized using various methods, including a one-pot three-component reaction, a solvent-free microwave-assisted synthesis, and a green and efficient synthesis using water as a solvent. One of the most common methods for synthesizing 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione is through a one-pot three-component reaction involving the reaction of 2,4-pentanedione, urea, and isopropylamine. This method is simple, efficient, and yields high purity 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione.
Applications De Recherche Scientifique
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as an anti-inflammatory agent and for its neuroprotective effects.
Propriétés
IUPAC Name |
6-amino-1-propan-2-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-5(8)3-6(11)9-7(10)12/h3-4H,8H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKNOPHMINZLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=O)NC1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
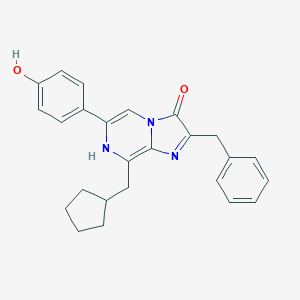
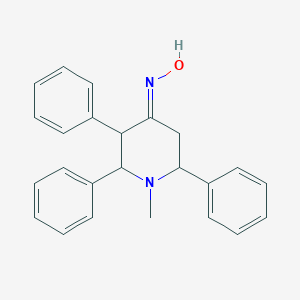
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
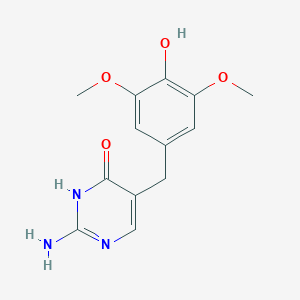
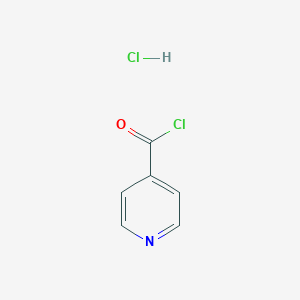
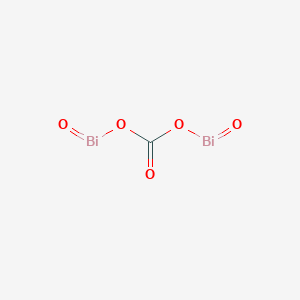
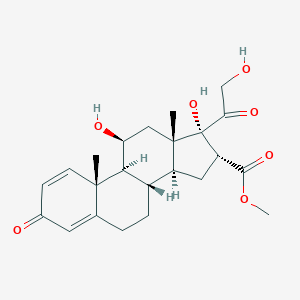
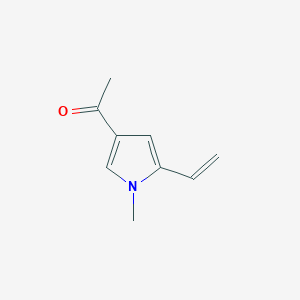
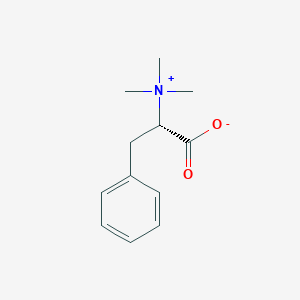
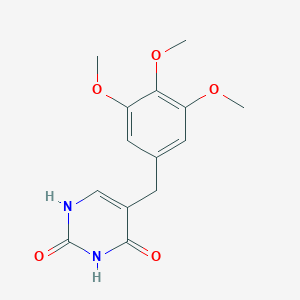
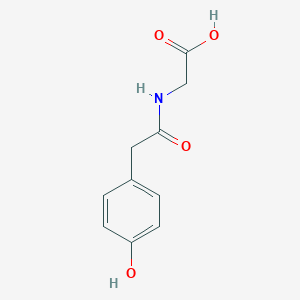
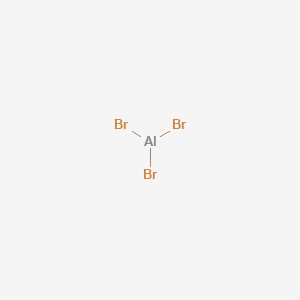
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)